5-(Thiophen-3-yl)nicotinonitrile 5-(Thiophen-3-yl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1346687-14-6
VCID: VC3104564
InChI: InChI=1S/C10H6N2S/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H
SMILES: C1=CSC=C1C2=CN=CC(=C2)C#N
Molecular Formula: C10H6N2S
Molecular Weight: 186.24 g/mol

5-(Thiophen-3-yl)nicotinonitrile

CAS No.: 1346687-14-6

Cat. No.: VC3104564

Molecular Formula: C10H6N2S

Molecular Weight: 186.24 g/mol

* For research use only. Not for human or veterinary use.

5-(Thiophen-3-yl)nicotinonitrile - 1346687-14-6

Specification

CAS No. 1346687-14-6
Molecular Formula C10H6N2S
Molecular Weight 186.24 g/mol
IUPAC Name 5-thiophen-3-ylpyridine-3-carbonitrile
Standard InChI InChI=1S/C10H6N2S/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H
Standard InChI Key IQCARORNUUZCOV-UHFFFAOYSA-N
SMILES C1=CSC=C1C2=CN=CC(=C2)C#N
Canonical SMILES C1=CSC=C1C2=CN=CC(=C2)C#N

Introduction

Chemical Identity and Structural Properties

5-(Thiophen-3-yl)nicotinonitrile is a heterocyclic organic compound featuring a thiophene ring connected at the 3-position to the 5-position of a nicotinonitrile (3-cyanopyridine) structure. This compound serves as an important building block in medicinal chemistry and organic synthesis due to its unique structural properties.

Basic Identification

The compound possesses several key identifiers recorded in chemical databases:

ParameterValue
CAS Registry Number1346687-14-6, 91928-83-5
Molecular FormulaC₁₀H₆N₂S
Molecular Weight186.23 g/mol
IUPAC Name5-(thiophen-3-yl)pyridine-3-carbonitrile
Common Synonyms5-(3-Thienyl)-3-pyridinecarbonitrile, 5-thiophen-3-ylpyridine-3-carbonitrile
InChI KeyIQCARORNUUZCOV-UHFFFAOYSA-N

The structure features a planar pyridine ring with a cyano group at position 3 and a thiophene substituent attached at position 5, creating a conjugated aromatic system with interesting electronic properties .

Structural Characteristics

The compound contains two heterocyclic rings - a pyridine ring with a cyano group and a thiophene ring. The thiophene moiety is connected to the pyridine ring at position 5, while the cyano group (-C≡N) is attached at position 3 of the pyridine ring . This arrangement creates a molecule with extended conjugation and multiple potential interaction points for biological targets .

Physical and Chemical Properties

Understanding the physicochemical properties of 5-(Thiophen-3-yl)nicotinonitrile provides insight into its behavior in various chemical environments and its potential applications.

Physical Properties

The compound typically exists as a solid at room temperature with properties that make it suitable for various chemical applications . Its physical characteristics include:

PropertyValue
Physical StateSolid
AppearanceInformation not specified in sources
SolubilityModerately soluble in organic solvents
Purity (Commercial)≥95%
Storage ConditionsRecommended storage in dry conditions at 2-8°C

Chemical Properties and Reactivity

The reactivity of 5-(Thiophen-3-yl)nicotinonitrile is influenced by both the cyano group and the heterocyclic rings present in its structure . Key chemical characteristics include:

  • The cyano group (-C≡N) attached to the pyridine ring contributes significantly to the compound's reactivity, making it useful for various chemical transformations.

  • The nitrogen atom in the pyridine ring provides a site for protonation, coordination with metals, or other interactions.

  • The thiophene group enhances the compound's electronic properties, potentially influencing its behavior in electronic applications or as a ligand in coordination chemistry .

  • The compound shows typical reactivity patterns of heterocyclic compounds containing pyridine and thiophene rings.

Computational Chemistry Data

Computational analysis provides insight into the compound's behavior in different environments:

ParameterValue
Topological Polar Surface Area (TPSA)36.68
Calculated LogP2.68178
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds1

These properties suggest the compound has moderate lipophilicity and limited hydrogen-bonding capability, which could influence its biological activity and pharmacokinetic profile .

Biological Activity and Applications

The biological profile of 5-(Thiophen-3-yl)nicotinonitrile and related compounds suggests various potential applications in medicinal chemistry.

Hazard TypeDescription
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH315-H319-H320 (Causes skin irritation; Causes serious eye irritation; Causes eye irritation)
Precautionary StatementsP264-P280-P302+P352-P305+P351+P338-P362
Transportation ClassN/A
Packing GroupN/A

This information indicates that appropriate safety precautions should be taken when handling this compound, including using personal protective equipment to prevent skin and eye contact .

Spectroscopic Characterization

Spectroscopic techniques provide crucial information for identifying and characterizing 5-(Thiophen-3-yl)nicotinonitrile. While detailed spectroscopic data specific to this compound is limited in the search results, general characterization approaches typically include:

  • NMR Spectroscopy: Proton (¹H) and carbon (¹³C) NMR can identify key structural features. For related nicotinonitrile compounds, characteristic signals for pyridine protons typically appear in the aromatic region (δ 7.0-9.0 ppm) .

  • Infrared (IR) Spectroscopy: The cyano group (-C≡N) typically shows a characteristic absorption band around 2200-2240 cm⁻¹ .

  • Mass Spectrometry: Provides information about molecular weight and fragmentation patterns, helping to confirm the structure.

Comparison with Related Compounds

5-(Thiophen-3-yl)nicotinonitrile belongs to a family of structurally related compounds that differ in the position of the thiophene attachment or other structural features.

Structural Isomers and Related Derivatives

CompoundCAS NumberKey Differences
5-(Thiophen-2-yl)nicotinonitrile1346687-10-2Thiophene attached at the 2-position instead of 3-position
2-(Thiophen-3-yl)nicotinonitrile870065-06-8Thiophene attached at position 2 of the pyridine ring instead of position 5
6-(Thiophen-3-yl)nicotinonitrile937601-80-4Thiophene attached at position 6 of the pyridine ring
2-Amino-5-(thiophen-3-yl)nicotinic acid1261995-59-8Contains amino and carboxylic acid groups instead of cyano group

These structural variations can significantly affect the physical, chemical, and biological properties of the compounds .

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